

A Technical Guide to L-Tyrosine-¹⁷O: Isotopic Enrichment, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-Tyrosine-17O	
Cat. No.:	B12062607	Get Quote

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways, protein structure, and drug interactions. Among these, L-Tyrosine labeled with the oxygen-17 isotope (L-Tyrosine-17O) serves as a powerful probe in nuclear magnetic resonance (NMR) spectroscopy studies. This technical guide provides an in-depth overview of the isotopic enrichment of L-Tyrosine-17O, experimental protocols for its preparation and analysis, and its application in biochemical research.

Isotopic Enrichment of L-Tyrosine-17O

The isotopic enrichment of a labeled compound is a critical parameter that dictates its utility in experimental settings. Due to the low natural abundance of ¹⁷O (approximately 0.037%), isotopic enrichment is essential for its detection in NMR spectroscopy[1]. Commercially available L-Tyrosine-¹⁷O is offered at various enrichment levels, tailored to the specific needs of the research application.

A notable supplier, Cambridge Isotope Laboratories, provides L-Tyrosine specifically labeled at the phenol position with ¹⁷O. The isotopic enrichment for this product is detailed in the following table.

Compound	Label Position	Isotopic Enrichment (%)	Supplier
L-Tyrosine- ¹⁷ O	Phenol	35-40	Cambridge Isotope Laboratories

Table 1: Commercially available isotopic enrichment of L-Tyrosine-17O.

It is important to note that enrichment levels can be customized by suppliers based on research requirements, and researchers can also synthesize ¹⁷O-labeled L-Tyrosine in-house to achieve specific enrichment percentages.

Experimental Protocols

The following sections detail a representative protocol for the synthesis of ¹⁷O-labeled L-Tyrosine and a general procedure for its analysis using mass spectrometry.

Synthesis of L-Tyrosine-17O

The introduction of ¹⁷O into the L-Tyrosine molecule can be achieved through chemical synthesis. A common method involves the acid-catalyzed exchange of oxygen isotopes in the presence of ¹⁷O-enriched water.

Objective: To synthesize L-Tyrosine-17O by isotopic exchange.

Materials:

- L-Tyrosine
- ¹⁷O-enriched water (H₂¹⁷O)
- Strong acid catalyst (e.g., trifluoromethanesulfonic acid)
- Anhydrous 1,4-dioxane
- Ethyl acetate
- · Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate
- Rotary evaporator
- Lyophilizer

Procedure:

- Dissolution: Dissolve L-Tyrosine in a minimal amount of anhydrous 1,4-dioxane.
- Addition of ¹⁷O-water and Catalyst: To the solution, add ¹⁷O-enriched water and a catalytic amount of a strong acid like trifluoromethanesulfonic acid. The amount of ¹⁷O-water will depend on the desired final enrichment.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them via mass spectrometry to determine the extent of ¹⁷O incorporation.
- Quenching and Extraction: Once the desired level of enrichment is achieved, quench the reaction by adding an excess of saturated sodium bicarbonate solution. Extract the product into ethyl acetate.
- Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then remove the solvent using a rotary evaporator.
- Purification and Lyophilization: The crude product can be further purified using techniques such as recrystallization or chromatography. Finally, the purified L-Tyrosine-¹⁷O is lyophilized to obtain a stable, solid product.

Analysis of Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment of the newly synthesized L-Tyrosine-¹⁷O can be quantified using mass spectrometry.

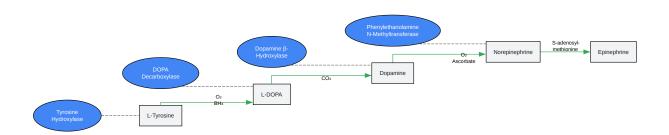
Objective: To determine the percentage of ¹⁷O incorporation in L-Tyrosine.

Instrumentation:

 High-resolution mass spectrometer (e.g., Orbitrap or triple quadrupole) coupled with liquid chromatography (LC-MS).

Procedure:

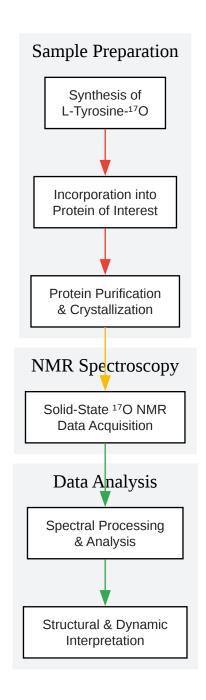
- Sample Preparation: Prepare a dilute solution of the synthesized L-Tyrosine-¹⁷O in a suitable solvent (e.g., water with 0.1% formic acid).
- Chromatographic Separation: Inject the sample into the LC system to separate the L-Tyrosine from any impurities.
- Mass Spectrometric Analysis: Analyze the eluting L-Tyrosine using the mass spectrometer in full scan mode.
- Data Analysis: Determine the relative abundance of the unlabeled L-Tyrosine (mass corresponding to ¹⁶O) and the ¹⁷O-labeled L-Tyrosine (mass corresponding to ¹⁷O). The isotopic enrichment is calculated as the ratio of the abundance of the ¹⁷O-labeled species to the total abundance of all isotopic species.


Applications and Signaling Pathways

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key biomolecules, including neurotransmitters and hormones. The use of ¹⁷O-labeled L-Tyrosine is particularly valuable for studying the structure and function of proteins and enzymes involved in these pathways using solid-state NMR spectroscopy.

Catecholamine Biosynthesis Pathway

A primary metabolic fate of L-Tyrosine is its conversion to catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is crucial for neuronal signaling and physiological regulation.


Click to download full resolution via product page

Catecholamine biosynthesis from L-Tyrosine.

Experimental Workflow for ¹⁷O NMR Studies

The primary application of L-Tyrosine-¹⁷O is in solid-state NMR spectroscopy to probe the local environment of tyrosine residues within proteins. This can provide insights into protein structure, dynamics, and ligand binding.

Click to download full resolution via product page

Workflow for protein analysis using L-Tyrosine-17O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to L-Tyrosine-¹⁷O: Isotopic Enrichment, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062607#what-is-the-isotopic-enrichment-of-l-tyrosine-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com